C20H29FN2O2

Receptor Pharmacology Allosteric Modulation In Vitro Assay

Researchers requiring precise interrogation of M1 muscarinic receptor allosterism often face supply inconsistencies and the pharmacological irreproducibility of substituting analogs. AC-260584 is a potent and selective M1 mAChR positive allosteric agonist, supplied to address this exact need. - Unique biased agonism: Potent G protein activation with blunted β-arrestin recruitment, avoiding rapid receptor desensitization seen with orthosteric agonists. - Validated in vivo efficacy: Improves cognition in novel object recognition (NOR) and reverses pharmacologically-induced deficits in rodent models. - Stringent quality: Supplied at ≥95% purity, suitable for reproducible in vitro and in vivo neuropsychiatric studies.

Molecular Formula C20H29FN2O2
Molecular Weight 348.5 g/mol
Cat. No. B12624050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H29FN2O2
Molecular FormulaC20H29FN2O2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O
InChIInChI=1S/C20H29FN2O2/c1-2-12-22-18(24)14-23-13-11-20(25)10-4-3-5-17(20)19(23)15-6-8-16(21)9-7-15/h6-9,17,19,25H,2-5,10-14H2,1H3,(H,22,24)
InChIKeyYYQWSSHRVKGXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-260584: Selective M1 Allosteric Agonist Overview


The compound with the molecular formula C20H29FN2O2, chemically designated as 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one, is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist [1][2]. It is a synthetic small molecule, typically procured as a research-grade chemical (≥95% purity) for in vitro and in vivo studies [3]. This compound serves as a critical tool for investigating M1 receptor-mediated signaling pathways, including those related to cognition, synaptic plasticity, and neuropsychiatric disorder models [4][5].

M1 allosteric signaling – selective tool for biased agonism and receptor trafficking studies
Research-grade supply (≥95% purity) suitable for in vitro and in vivo neuroscience models
Oral dosing compatibility – reported oral bioavailability supports chronic rodent study protocols

Why AC-260584 Substitution Fails


Substituting AC-260584 with another M1 mAChR agonist—whether orthosteric (e.g., xanomeline, sabcomeline) or allosteric (e.g., TBPB)—is scientifically unsound due to divergent pharmacological profiles. AC-260584 demonstrates a unique combination of high potency, functional selectivity, and an allosteric mode of action that significantly influences downstream signaling bias [1][2]. Unlike orthosteric agonists, which can induce rapid receptor desensitization and internalization, AC-260584 exhibits a blunted recruitment of arrestin 3, a key protein mediating these regulatory processes [2]. Furthermore, its in vivo effects on neurotransmitter efflux, cognition, and behavioral models are not perfectly correlated with in vitro potency, rendering data from other M1 agonists non-predictive [3]. Therefore, for research requiring precise interrogation of M1 receptor allosterism, signaling bias, or a specific in vivo pharmacodynamic profile, the use of AC-260584 is essential and cannot be replaced by a structural or functional analog without fundamentally altering the experimental outcome.

Allosteric mode may not transfer
Orthosteric M1 agonists (e.g., xanomeline, sabcomeline) show divergent arrestin recruitment and receptor regulation profiles that may shift experimental outcomes.
Selectivity profile differs
Functional M1 selectivity over M2–M5 cannot be assumed for other M1-preferring ligands; pan-mAChR activity may confound pathway interpretation.
In vivo neurochemistry not predictive
Ranked neurotransmitter efflux (ACh, dopamine) in prefrontal cortex differs among M1 agonists; a structural analog may not reproduce the same regional neurochemical modulation.

AC-260584 Comparator Analysis


M1 Agonist Potency and Efficacy

AC-260584 demonstrates potent and high-efficacy agonism at the M1 muscarinic receptor, with a pEC50 of 7.6-7.7 (equivalent to an EC50 of ~20-25 nM) and achieves 90-98% of the maximal response of the orthosteric agonist carbachol [1]. This compares favorably to the allosteric agonist TBPB, which exhibits a lower potency (EC50 = 158-289 nM) , and the orthosteric agonist sabcomeline, which has a reported pEC50 of 7.2 (EC50 ≈ 63 nM) [2].

M1 Agonist Potency
Cross-study comparable
pEC50 7.6–7.7 (~20–25 nM), 90–98% carbachol efficacy
Supports M1 receptor assay context and low-concentration target engagement
Values from recombinant human M1 cell-based assays; compare with TBPB (158–289 nM), sabcomeline (~63 nM)
Receptor Pharmacology Allosteric Modulation In Vitro Assay

Functional M1 Selectivity vs. Orthosteric Agonists

AC-260584 exhibits high functional selectivity for the M1 receptor over the M2, M3, M4, and M5 subtypes, a critical feature that distinguishes it from orthosteric agonists [1]. While orthosteric agonists like xanomeline and sabcomeline also show some preference for M1, they retain significant activity at other mAChR subtypes [2]. For instance, xanomeline has reported EC50 values of 0.3 nM for M1, but also 92.5 nM for M2, 5 nM for M3, 52 nM for M4, and 42 nM for M5 [3]. In contrast, AC-260584's functional selectivity for M1 over these subtypes is documented to be substantial, with its profile consistent across both recombinant systems and native tissues [1].

Functional Selectivity
Class-level inference
Stringent M1 selectivity; minimal functional activity at M2–M5 reported
Enables M1-specific pathway interpretation without confounding subtype cross-talk
Xanomeline retains nanomolar activity at M2–M5 (e.g., M2 EC50 92.5 nM); AC-260584 selectivity profile differs
Selectivity GPCR Signaling Muscarinic Receptors

Arrestin Recruitment Bias

AC-260584, as an allosteric agonist, exhibits significantly reduced recruitment of β-arrestin 3 to the M1 receptor compared to orthosteric agonists [1]. This is a key differentiator in downstream signaling bias. In a head-to-head comparison, AC-260584 and another allosteric agonist (TBPB) were shown to potently activate multiple signal transduction pathways (e.g., calcium mobilization, PI hydrolysis) but were much less efficient at recruiting arrestin 3, a protein that mediates receptor desensitization and internalization [1]. The specific study demonstrated that arrestin 3 recruitment for AC-260584 was blunted, leading to attenuated responses in receptor downregulation and internalization [1].

Arrestin 3 Recruitment Bias
Head-to-head comparison
Blunted β-arrestin 3 recruitment vs. orthosteric agonists; attenuated receptor downregulation
Supports biased signaling investigation; decouples G protein activation from arrestin-mediated trafficking
PathHunter arrestin recruitment assay in CHO-K1-hM1 cells
GPCR Signaling Bias Receptor Trafficking Functional Selectivity

In Vivo Neurotransmitter Release

In a comparative in vivo microdialysis study in freely moving rats, the ability of several muscarinic agonists to increase acetylcholine and dopamine efflux in the medial prefrontal cortex was quantified [1]. The rank order of potency, based on net area under the curve (AUC) values, was sabcomeline > xanomeline ≈ AC-260584 > N-desmethylclozapine [1]. This places AC-260584 as having comparable efficacy to xanomeline but less than sabcomeline in this specific in vivo neurochemical readout.

In Vivo Neurotransmitter Release
Head-to-head comparison
Rank order: sabcomeline > xanomeline ≈ AC-260584 > N-desmethylclozapine
Supports in vivo neurochemistry model interpretation; contextualizes behavioral readouts
Microdialysis in rat medial prefrontal cortex; ACh and DA efflux measured by net AUC
In Vivo Microdialysis Neurochemistry Cognitive Enhancement

Cognitive Enhancement in NOR Assay

AC-260584 has been shown to significantly improve cognitive performance in rodents using the novel object recognition (NOR) assay, a standard test of recognition memory [1]. This effect was blocked by the muscarinic antagonist pirenzepine, confirming it is an M1 receptor-mediated event [1]. Furthermore, in a model of phencyclidine (PCP)-induced cognitive deficit, AC-260584 was able to reverse the NOR deficit, demonstrating its pro-cognitive efficacy in a disease-relevant model [2].

Cognitive Performance (NOR)
Supporting evidence
Reversed PCP-induced novel object recognition deficit; effect blocked by pirenzepine
Supports cognitive task model-response context; confirms M1-mediated pro-cognitive endpoint
Acute/subchronic dosing in mouse and rat NOR; disease-relevant model response
Cognitive Enhancement Behavioral Pharmacology Novel Object Recognition

Oral Bioavailability Advantage

AC-260584 is documented to be orally bioavailable in rodents, a significant practical advantage for in vivo studies requiring chronic or non-invasive dosing regimens [1]. While other M1 agonists like sabcomeline are also orally bioavailable, many research tools in this class are not, requiring intraperitoneal (i.p.) or subcutaneous (s.c.) injection. This property of AC-260584 simplifies experimental design and reduces animal stress for long-term studies.

Oral Bioavailability
Class-level inference
Orally bioavailable in rodent models
Supports oral dosing feasibility for chronic in vivo protocols
Enables less invasive administration compared to parenteral routes; may require verification in specific models
Pharmacokinetics In Vivo Dosing Oral Bioavailability

AC-260584 Application Scenarios


M1 Allosteric Signaling and Functional Selectivity

Researchers studying G protein-coupled receptor (GPCR) signaling bias can use AC-260584 as a tool to activate the M1 receptor through an allosteric site, which yields a distinct signaling profile characterized by potent G protein activation but blunted β-arrestin recruitment. This is ideal for experiments designed to understand the physiological consequences of biased agonism and the mechanisms governing receptor desensitization and internalization [1].

In Vivo Cognition and Memory Models

AC-260584 is a validated agent for probing the role of M1 receptors in learning and memory. Its demonstrated ability to improve performance in the novel object recognition (NOR) test and reverse pharmacologically-induced cognitive deficits makes it a suitable compound for studies in rodent models of Alzheimer's disease, schizophrenia, and age-related cognitive decline [2][3].

Neurochemical Studies of ACh and Dopamine

Due to its well-characterized in vivo effect on increasing acetylcholine and dopamine efflux in key brain regions (medial prefrontal cortex and hippocampus), AC-260584 is an excellent tool for microdialysis studies. It can be used to dissect the circuit-level mechanisms by which M1 receptor activation modulates neurotransmitter release in awake, behaving animals [4].

Preclinical Antipsychotic-Like Activity Models

Based on its behavioral profile, which is consistent with antipsychotic-like efficacy and a reduced liability for extrapyramidal symptoms, AC-260584 is employed in preclinical research for schizophrenia. It serves as a reference M1-preferring agonist in studies investigating novel therapeutic mechanisms for managing psychosis and cognitive impairment associated with the disorder [5].

Application
Selection Property
Validation Focus
M1 allosteric signaling and biased agonism
Allosteric activation with blunted arrestin recruitment
G protein vs. arrestin pathway decoupling; receptor trafficking endpoints
In vivo cognition and memory models
Pro-cognitive response in NOR task with M1 antagonist blockade
Task-specific model-response validation; disease-relevant cognitive deficit reversal
Neurochemical microdialysis studies
Regional ACh and DA efflux modulation
Prefrontal cortex and hippocampus neurotransmitter readouts
Antipsychotic-like activity research
Behavioral pharmacology profile with reported low EPS liability
Endpoint review in schizophrenia-related behavioral models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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